4'-Méthoxyflavonol

Vue d'ensemble

Description

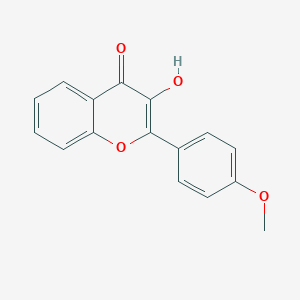

La 4’-Méthoxyflavone est un composé flavonoïde synthétique de formule moléculaire C16H12O4. Elle se caractérise par la présence d’un groupe méthoxy en position 4’ de la structure flavonique. Ce composé est connu pour sa couleur jaune clair à jaune et est principalement utilisé dans la recherche scientifique en raison de ses diverses activités biologiques .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 3-hydroxy-4'-methoxyflavone may exhibit anticancer effects in specific cell lines. For instance, studies have demonstrated its ability to inhibit the growth of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Antioxidant Activity

The compound has been shown to possess antioxidant properties , effectively scavenging free radicals and inhibiting the production of inflammatory mediators in macrophages. A study published in Food & Function highlighted its capacity to mitigate oxidative stress, suggesting potential applications in managing inflammatory conditions. This antioxidant activity could be beneficial in preventing chronic diseases associated with oxidative damage.

Enzyme Inhibition

3-Hydroxy-4'-methoxyflavone has demonstrated the ability to act as an enzyme inhibitor , particularly against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. Research published in Fitoterapia indicates that this inhibition could pave the way for developing therapeutic strategies for neurodegenerative diseases. Further studies are necessary to evaluate its efficacy and safety in clinical settings.

Interaction with Biological Targets

The compound interacts with various biological targets, including lipid bilayers such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. These interactions may influence membrane fluidity and permeability, potentially affecting drug delivery mechanisms and bioavailability. Understanding these interactions is crucial for optimizing the therapeutic use of this flavonoid.

Comparative Analysis with Related Compounds

A comparative analysis reveals unique characteristics of 3-hydroxy-4'-methoxyflavone relative to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4'-Methoxyflavone | Lacks hydroxyl group at the 3-position | Simpler structure; less biological activity |

| 3',4'-Dimethoxyflavone | Contains an additional methoxy group at the 3' position | Increased lipophilicity; altered biological activity |

| 6-Methoxyflavone | Methoxy group at the 6-position | Different reactivity profile compared to 3-hydroxy-4'-methoxyflavone |

| 3-Hydroxy-3'-methoxyflavone | Hydroxyl group at the 3-position only | Similar but lacks unique substitution pattern at the 4' position |

This table highlights how the unique combination of hydroxyl and methoxy groups in 3-hydroxy-4'-methoxyflavone contributes to its diverse chemical reactivity and interactions with biological targets.

Mécanisme D'action

Le mécanisme d’action de la 4’-Méthoxyflavone implique son interaction avec diverses cibles moléculaires et voies. Elle peut inhiber des enzymes telles que la poly(ADP-ribose) polymérase, qui est impliquée dans la réparation de l’ADN et la mort cellulaire. Cette inhibition peut protéger les cellules neuronales des dommages à l’ADN induits chimiquement et de l’excitotoxicité . De plus, elle peut moduler les voies de signalisation liées à l’inflammation et au stress oxydatif .

Composés Similaires :

4’-Méthoxyflavone : Structure similaire, mais sans le groupe hydroxyle en position 3.

3’,4’-Diméthoxyflavone : Contient un groupe méthoxy supplémentaire en position 3’.

6-Méthoxyflavone : Possède un groupe méthoxy en position 6 au lieu de la position 4’.

Unicité : La 4’-Méthoxyflavone est unique en raison de son motif de substitution spécifique, qui influence sa réactivité et son activité biologique. La présence à la fois des groupes méthoxy et hydroxyle permet des réactions chimiques et des interactions avec les cibles biologiques diverses, ce qui en fait un composé précieux pour la recherche .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La 4’-Méthoxyflavone peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction du 4-méthoxybenzaldéhyde avec la 2-hydroxyacetophénone en présence d’une base, suivie d’une cyclisation pour former la structure flavonique. Les conditions de réaction incluent généralement l’utilisation de solvants comme l’éthanol ou le méthanol et de catalyseurs tels que l’hydroxyde de sodium ou le carbonate de potassium .

Méthodes de Production Industrielle : Bien que les méthodes spécifiques de production industrielle de la 4’-Méthoxyflavone ne soient pas largement documentées, la synthèse suit généralement des principes similaires aux méthodes de laboratoire, avec des ajustements pour l’échelle et l’efficacité. Les procédés industriels peuvent impliquer des réacteurs à écoulement continu et des conditions de réaction optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de Réactions : La 4’-Méthoxyflavone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le groupe hydroxyle en groupe carbonyle, formant des quinones.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupes hydroxyles.

Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides ou basiques.

Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium aluminium.

Substitution : Réactifs comme les halogènes ou les nucléophiles en présence de catalyseurs.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des dihydroflavones .

4. Applications de la Recherche Scientifique

La 4’-Méthoxyflavone a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité et les propriétés des flavonoïdes.

Biologie : Elle a été étudiée pour ses effets sur divers processus biologiques, notamment l’inhibition enzymatique et les voies de signalisation cellulaire.

Médecine : La recherche a montré des effets neuroprotecteurs potentiels, ce qui en fait un candidat pour l’étude des maladies neurodégénératives.

Comparaison Avec Des Composés Similaires

4’-Methoxyflavone: Similar in structure but lacks the hydroxyl group at the 3-position.

3’,4’-Dimethoxyflavone: Contains an additional methoxy group at the 3’ position.

6-Methoxyflavone: Has a methoxy group at the 6-position instead of the 4’ position.

Uniqueness: 4’-Methoxyflavonol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both the methoxy and hydroxyl groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research .

Activité Biologique

3-Hydroxy-4'-methoxyflavone, also known as 4'-methoxyflavonol, is a synthetic flavonoid compound characterized by its hydroxyl group at the 3-position and a methoxy group at the 4' position. This compound has garnered significant interest in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-hydroxy-4'-methoxyflavone is C₁₆H₁₂O₄, with a molecular weight of 268.27 g/mol. Its structural features contribute to its biological activity and interactions with various biological targets. The unique combination of hydroxyl and methoxy groups enhances its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.27 g/mol |

| Physical State | Light yellow crystalline solid |

Target Interactions

3-Hydroxy-4'-methoxyflavone interacts with biological membranes and is known to affect lipid bilayers, specifically 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers. This interaction is crucial for its biological effects, including modulation of membrane fluidity and integrity.

Biochemical Pathways

Research indicates that this flavonoid exhibits a wide range of biological activities:

- Antioxidant Activity : It demonstrates free radical scavenging capabilities, which are essential for combating oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the production of inflammatory mediators in macrophages, suggesting potential applications in managing inflammatory diseases.

- Neuroprotective Effects : In studies involving HeLa and SH-SY5Y cells, 3-hydroxy-4'-methoxyflavone protected against cell death induced by DNA alkylating agents, indicating its potential role in neuroprotection .

Antioxidant Activity

The antioxidant activity of 3-hydroxy-4'-methoxyflavone has been assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited significant scavenging activity with an IC50 value indicating its effectiveness as an antioxidant.

Anti-inflammatory Activity

Studies have shown that 3-hydroxy-4'-methoxyflavone can inhibit the activity of inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Neuroprotective Effects

In vitro studies demonstrated that this compound could prevent neuronal cell death induced by oxidative stress and excitotoxicity. The protective effects were attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis .

Anticancer Properties

The antiproliferative effects of 3-hydroxy-4'-methoxyflavone have been evaluated against various cancer cell lines. The compound showed significant cytotoxicity against cancer cells, with IC50 values indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that the presence of hydroxyl groups enhances its antiproliferative activity compared to other methoxylated flavones .

Case Studies

- Neuroprotection Against DNA Damage : In a study assessing the effects on HeLa cells exposed to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), 3-hydroxy-4'-methoxyflavone significantly reduced cell death and poly(ADP-ribose) polymer accumulation, demonstrating its neuroprotective properties .

- Antioxidant Efficacy : In a DPPH assay, 3-hydroxy-4'-methoxyflavone exhibited notable antioxidant activity with an IC50 value indicating effective radical scavenging ability. This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions.

Propriétés

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBBFGMVMNZMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218967 | |

| Record name | 4'-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6889-78-7 | |

| Record name | 4'-Methoxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4'-methoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4'-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Methoxyflavonol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328R9ELU9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.